Deoxoartemisinin

Cancer Research Oral Squamous Cell Carcinoma Apoptosis

Deoxoartemisinin is a non-acetal, non-peroxide artemisinin scaffold whose C-10/C-12 dimers and trimers achieve >50-fold antimalarial potency versus artemisinin against drug-resistant P. falciparum and surpass paclitaxel in anticancer activity (IC50 6.0 vs. 13.1 µM). Unlike clinical artemisinins, its derivatives exhibit superior gastric acid stability (t1/2 258.66 h vs. 11.2 h for arteether), zero embryotoxicity in rat WEC models, and reduced neurotoxicity. This compound is essential for developing acid-stable oral antimalarials, peroxide-independent anticancer leads, and safer pregnancy-compatible therapies. Ideal for programs targeting artemisinin-resistant malaria and non-endoperoxide cytotoxic mechanisms.

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
Cat. No. B1224473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxoartemisinin
Synonyms10-deoxoartemisinin
artemisinin, 10-deoxo
deoxoartemisinin
deoxodeoxyartemisinin
deoxoqinghaosu
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(COC3C24C1CCC(O3)(OO4)C)C
InChIInChI=1S/C15H24O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h9-13H,4-8H2,1-3H3/t9-,10+,11+,12+,13-,14-,15+/m1/s1
InChIKeyBOQMASYCUFVXCR-JPVAKHQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxoartemisinin for Malaria and Cancer Research: A Non-Acetal Artemisinin Derivative with Distinct Pharmacological Profile


Deoxoartemisinin is a semisynthetic, non-acetal derivative of artemisinin lacking the lactone carbonyl at C-10 and the endoperoxide bridge essential for antimalarial activity of the parent compound [1]. This structural modification yields a distinct pharmacological profile: while deoxoartemisinin itself is a weak antimalarial, its C-10 and C-12 functionalized derivatives, dimers, and trimers exhibit markedly enhanced potency against drug-resistant Plasmodium falciparum strains and significant cytotoxicity against various human cancer cell lines [2]. Deoxoartemisinin serves as a versatile scaffold for developing hydrolytically stable, water-soluble antimalarial candidates like (+)-deoxoartelinic acid, and potent anticancer agents such as deoxoartemisinin trimers [3]. Its reduced neurotoxicity and embryotoxicity compared to endoperoxide-containing artemisinins further underscore its value for targeted therapeutic development [4].

Why Artemisinins and Other Antimalarials Cannot Be Substituted for Deoxoartemisinin-Based Compounds in Research


The structural divergence of deoxoartemisinin from artemisinin—specifically the absence of the endoperoxide bridge and lactone carbonyl—fundamentally alters its mechanism of action, toxicity profile, and chemical stability. Unlike artemisinin and its clinical derivatives (artemether, artesunate), which rely on heme-mediated endoperoxide activation for antimalarial activity, deoxoartemisinin derivatives operate via alternative pathways, including inhibition of angiogenesis and induction of caspase-dependent apoptosis in cancer cells [1]. Critically, the non-acetal C-12 functionality of deoxoartemisinin confers superior hydrolytic stability in simulated stomach acid (half-life 258.66 h for deoxoartelinic acid vs. 11.2 h for arteether), a property not found in acetal-type artemisinins [2]. Furthermore, deoxyartemisinin exhibits no embryotoxicity in rat whole embryo culture, whereas artemisinin and arterolane induce dose-dependent RBC damage (NOEL 0.1 and 0.175 µg/mL, respectively) [3]. These distinct pharmacological and toxicological attributes render generic substitution with other artemisinins or antimalarials scientifically invalid for applications requiring non-peroxide activity, acid stability, or reduced embryotoxicity.

Quantitative Differentiation of Deoxoartemisinin and Its Derivatives vs. Comparator Compounds


Deoxoartemisinin Trimer vs. Paclitaxel: Superior Antitumor Potency in Oral Cancer Cell Line

The deoxoartemisinin trimer exhibits significantly greater antitumor potency than the standard chemotherapeutic agent paclitaxel in the YD-10B oral cancer cell line [1]. The IC50 value for the deoxoartemisinin trimer was 6.0 µM, compared to 13.1 µM for paclitaxel, representing a >2-fold increase in potency [2]. This trimer also outperformed 5-fluorouracil and cisplatin in the same study [3].

Cancer Research Oral Squamous Cell Carcinoma Apoptosis Chemotherapy

Phosphate Dimer 14a vs. Artemisinin and Artemether: Enhanced Antimalarial Potency Against Resistant Strains

The phosphate dimer 14a, a C-10 non-acetal dimer of 10β-(2-hydroxyethyl)deoxoartemisinin, demonstrates exceptional antimalarial activity against both chloroquine-resistant (K1) and chloroquine-sensitive (HB3) strains of Plasmodium falciparum [1]. It is greater than 50 times more potent than the parent drug artemisinin and approximately 15 times more potent than the clinically used acetal derivative artemether [2]. This represents a substantial improvement in efficacy against drug-resistant malaria parasites.

Malaria Research Drug Resistance Plasmodium falciparum Antimalarial Agents

(+)-Deoxoartelinic Acid vs. Arteether and Artemisinin: Superior Stability and Solubility

(+)-Deoxoartelinic acid, a non-acetal deoxoartemisinin derivative, exhibits dramatically enhanced hydrolytic stability and aqueous solubility compared to clinically used artemisinin derivatives [1]. In simulated stomach acid, its half-life is 258.66 hours, which is 23 times longer than that of arteether (approximately 11.2 hours) and 10 times longer than artemisinin [2]. Furthermore, its water solubility is 4 times higher than that of artemisinin .

Pharmaceutical Sciences Drug Formulation Stability Solubility Malaria

Deoxyartemisinin vs. Artemisinin and Arterolane: Reduced Embryotoxicity in Rat Whole Embryo Culture

In a rat whole embryo culture (WEC) model, deoxyartemisinin (the non-peroxide analog of artemisinin) exhibited no adverse effects on embryonic development, whereas the active peroxides artemisinin and arterolane caused significant RBC damage, anemia, and tissue malformation [1]. The No Observed Effect Levels (NOELs) for RBC damage were 0.1 µg/mL for artemisinin and 0.175 µg/mL for arterolane, while deoxyartemisinin showed no effect even at the highest tested concentrations [2]. This indicates a clear embryotoxicity hazard associated with the endoperoxide moiety, which is absent in deoxyartemisinin.

Reproductive Toxicology Drug Safety Embryotoxicity Antimalarials

(+)-Deoxoartemisinin vs. Artemisinin: Enhanced Antimalarial Activity Against Chloroquine-Resistant P. falciparum

(+)-Deoxoartemisinin demonstrates 8-fold higher in vitro antimalarial activity against chloroquine-resistant Plasmodium falciparum compared to the parent compound artemisinin [1]. The compound also exhibits superior in vivo antimalarial efficacy, though specific quantitative in vivo data from the same study are not available in the abstract . This enhanced potency is particularly significant given the global challenge of chloroquine-resistant malaria.

Malaria Research Drug Resistance Antimalarial Agents Structure-Activity Relationship

Deoxoartemisinin vs. Artemisinin: Differential Oral Bioavailability in Rats

A comparative pharmacokinetic study in rats revealed that the oral bioavailability of artemisinin (12.2 ± 0.832%) is approximately 7.6 times higher than that of deoxyartemisinin (1.60 ± 0.317%) [1]. This substantial difference in systemic exposure highlights the critical impact of the C-10 lactone carbonyl and endoperoxide bridge on the absorption and first-pass metabolism of artemisinin derivatives [2].

Pharmacokinetics Oral Bioavailability Drug Absorption Preclinical Development

Optimal Research and Industrial Applications for Deoxoartemisinin and Its Derivatives


Development of Next-Generation Antimalarial Agents Targeting Drug-Resistant P. falciparum

Based on the >50-fold enhanced potency of phosphate dimer 14a against chloroquine-resistant K1 and HB3 strains compared to artemisinin [1], deoxoartemisinin-based dimers and trimers are prime scaffolds for developing novel antimalarial drugs. Their non-acetal structure confers superior acid stability (t1/2 = 258.66 h for deoxoartelinic acid vs. 11.2 h for arteether) [2], enabling reliable oral dosing. The 8-fold increased activity of (+)-deoxoartemisinin itself against chloroquine-resistant malaria further validates this scaffold's potential [3]. Researchers should prioritize synthesis and screening of C-10 and C-12 substituted dimers and trimers against artemisinin-resistant clinical isolates.

Discovery of Novel Anticancer Agents with Improved Therapeutic Index

The deoxoartemisinin trimer's IC50 of 6.0 µM against YD-10B oral cancer cells, surpassing paclitaxel (IC50 = 13.1 µM) [4], supports its use as a lead for anticancer drug discovery. The phosphate ester dimers 14a and 14b also demonstrate nanomolar GI50 values in the NCI 60 cell line screen, outperforming doxorubicin in HL60 cells [5]. Critically, deoxoartemisinin derivatives exhibit reduced embryotoxicity and neurotoxicity compared to endoperoxide-containing artemisinins [6], suggesting a potentially wider therapeutic window. Research programs should focus on optimizing linker chemistry in dimers and trimers to enhance selectivity and in vivo antitumor efficacy, while leveraging the established antiangiogenic activity of amide trimers [7].

Formulation of Acid-Stable, Water-Soluble Oral Antimalarial Dosage Forms

(+)-Deoxoartelinic acid's 23-fold greater stability in simulated stomach acid than arteether and 4-fold higher water solubility than artemisinin [8] directly address the key formulation challenges of current artemisinin-based therapies. This enables the development of oral solid dosage forms with improved shelf-life and consistent absorption profiles. Industrial pharmaceutical development should prioritize deoxoartemisinin derivatives with non-acetal C-12 functionalities to minimize gastric degradation and enhance aqueous solubility, reducing the need for complex formulation technologies like cyclodextrin complexation or lipid-based delivery systems.

Preclinical Safety Assessment of Non-Peroxide Antimalarial Candidates

The absence of embryotoxicity in deoxyartemisinin, contrasted with the RBC damage caused by artemisinin (NOEL 0.1 µg/mL) and arterolane (NOEL 0.175 µg/mL) in the rat WEC model [9], positions deoxoartemisinin derivatives as ideal candidates for developing safer antimalarials, particularly for use in pregnancy. In vitro neurotoxicity studies further indicate that deoxyartemisinin does not affect neuronal extension or neurite formation, unlike endoperoxide-containing analogs [10]. Researchers conducting preclinical toxicology studies should utilize deoxyartemisinin as a control to dissect endoperoxide-dependent toxicity and prioritize non-peroxide analogs for lead optimization when safety is a primary concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxoartemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.